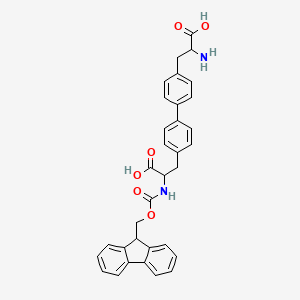
Fmoc-beta-(4-biphenylyl)-Ala-OH;Fmoc-Bip-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-beta-(4-biphenylyl)-Ala-OH, also known as Fmoc-Bip-OH, is a derivative of alanine where the beta position is substituted with a biphenyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-(4-biphenylyl)-Ala-OH typically involves the following steps:
Formation of the Biphenyl Alanine Derivative: The initial step involves the synthesis of the biphenyl alanine derivative. This can be achieved through a Friedel-Crafts acylation reaction where biphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Fmoc Protection: The amino group of the biphenyl alanine derivative is then protected using the Fmoc group.
Industrial Production Methods
Industrial production of Fmoc-beta-(4-biphenylyl)-Ala-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Fmoc-beta-(4-biphenylyl)-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid or peptide to form a peptide bond. Common reagents for these reactions include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Substitution Reactions: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and functionalized derivatives of the biphenyl alanine.
科学的研究の応用
Chemistry
In chemistry, Fmoc-beta-(4-biphenylyl)-Ala-OH is widely used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it an ideal choice for solid-phase peptide synthesis (SPPS).
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The biphenyl group can act as a hydrophobic moiety, influencing the folding and stability of peptides and proteins.
Medicine
In medicine, Fmoc-beta-(4-biphenylyl)-Ala-OH is used in the development of peptide-based drugs. Its ability to form stable peptide bonds and its compatibility with various functional groups make it a valuable tool in drug design and development.
Industry
Industrially, this compound is used in the production of synthetic peptides for research and therapeutic purposes. It is also used in the development of novel materials and catalysts .
作用機序
The mechanism of action of Fmoc-beta-(4-biphenylyl)-Ala-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The biphenyl group can influence the hydrophobic interactions and folding of the resulting peptides and proteins .
類似化合物との比較
Similar Compounds
Fmoc-beta-(4-methylphenyl)-Ala-OH: Similar to Fmoc-beta-(4-biphenylyl)-Ala-OH but with a methyl group instead of a biphenyl group.
Fmoc-beta-(4-trifluoromethylphenyl)-Ala-OH: Contains a trifluoromethyl group, offering different electronic and steric properties.
Fmoc-beta-(4-aminophenyl)-Ala-OH: Features an amino group, allowing for additional functionalization and reactivity.
Uniqueness
Fmoc-beta-(4-biphenylyl)-Ala-OH is unique due to its biphenyl group, which provides distinct hydrophobic and steric properties. This can influence the folding, stability, and interactions of peptides and proteins, making it a valuable tool in peptide synthesis and drug development.
特性
分子式 |
C33H30N2O6 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC名 |
2-amino-3-[4-[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C33H30N2O6/c34-29(31(36)37)17-20-9-13-22(14-10-20)23-15-11-21(12-16-23)18-30(32(38)39)35-33(40)41-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-16,28-30H,17-19,34H2,(H,35,40)(H,36,37)(H,38,39) |
InChIキー |
FHGMXAJOAFVNDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


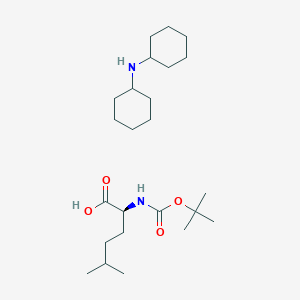
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
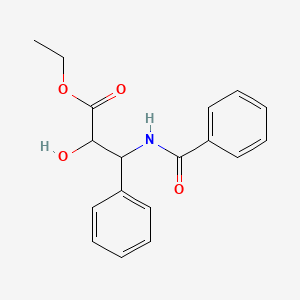
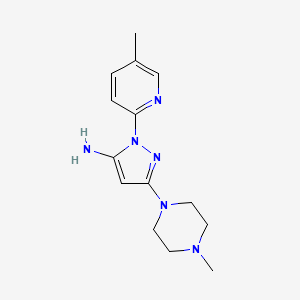
![10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv](/img/structure/B14798226.png)
![tert-butyl N-[1-[2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B14798227.png)
![(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B14798242.png)
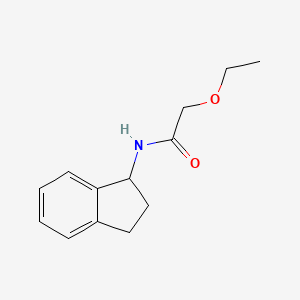

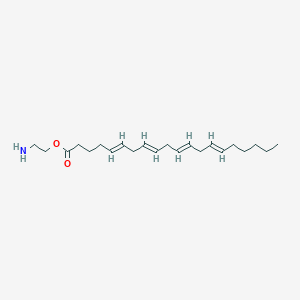
![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
